molecular formula C21H13ClFNO4 B2751260 2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide CAS No. 886171-94-4

2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide

Cat. No.: B2751260
CAS No.: 886171-94-4
M. Wt: 397.79
InChI Key: LAGWBWZBHVWODT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group and a fluoro-substituted xanthene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide typically involves multiple steps:

  • Formation of the Chlorophenoxy Intermediate

      Starting Material: 4-chlorophenol

      Reaction: 4-chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(4-chlorophenoxy)acetic acid.

      Conditions: Reflux in an aqueous medium.

  • Synthesis of the Fluoro-substituted Xanthene

      Starting Material: 5-fluoro-9H-xanthene-9-one

      Reaction: The xanthene derivative is synthesized through a Friedel-Crafts acylation reaction using fluorobenzene and phthalic anhydride.

      Conditions: Anhydrous aluminum chloride as a catalyst, conducted under inert atmosphere.

  • Coupling Reaction

      Starting Materials: 2-(4-chlorophenoxy)acetic acid and 5-fluoro-9H-xanthene-9-one

      Reaction: The two intermediates are coupled using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

      Conditions: Conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Conducted in acidic or basic medium.

      Products: Oxidation of the phenoxy group can lead to the formation of quinones.

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents.

      Products: Reduction of the carbonyl group in the xanthene moiety to form alcohol derivatives.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS).

      Conditions: Conducted under light or heat.

      Products: Halogenated derivatives at the phenoxy or xanthene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: N-bromosuccinimide, N-chlorosuccinimide.

    Catalysts: Aluminum chloride, DMAP.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex organic molecules.

    Analytical Standards: Employed as standards in chromatographic techniques.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.

    Cell Signaling Research: Studied for its effects on cellular signaling pathways.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Anticancer Research: Evaluated for its cytotoxic effects on cancer cell lines.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cellular signaling pathways, it may modulate the activity of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(5-fluoro-9H-xanthen-3-yl)acetamide: Lacks the oxo group in the xanthene moiety.

    2-(4-bromophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide: Substitutes chlorine with bromine in the phenoxy group.

    2-(4-chlorophenoxy)-N-(5-chloro-9-oxo-9H-xanthen-3-yl)acetamide: Substitutes fluorine with chlorine in the xanthene moiety.

Uniqueness

2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenoxy and fluoro-xanthene groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-fluoro-9-oxoxanthen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO4/c22-12-4-7-14(8-5-12)27-11-19(25)24-13-6-9-15-18(10-13)28-21-16(20(15)26)2-1-3-17(21)23/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGWBWZBHVWODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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